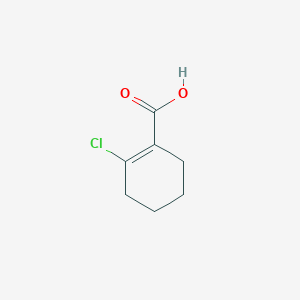

2-Chlorocyclohex-1-ene-1-carboxylic acid

Description

Contextualization of Halogenated Cycloalkene Carboxylic Acids in Chemical Research

Halogenated cycloalkene carboxylic acids represent a class of compounds that are of significant interest to organic chemists. The presence of the halogen, the double bond, and the carboxylic acid group within a cyclic framework imparts a unique combination of reactivity and structural rigidity.

The vinyl chloride moiety (a chlorine atom attached to a double-bonded carbon) can participate in various coupling reactions, which are fundamental processes for creating new carbon-carbon bonds. The carboxylic acid group, on the other hand, is a versatile functional group that can be converted into a wide array of other functionalities such as esters, amides, and acid chlorides. Furthermore, the double bond can undergo addition reactions, allowing for the introduction of new atoms and functional groups to the ring structure.

The interplay of these functional groups allows for the strategic construction of complex molecular architectures, making halogenated cycloalkene carboxylic acids valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.

Research Significance of 2-Chlorocyclohex-1-ene-1-carboxylic Acid as a Model System

Beyond its utility as a synthetic intermediate, this compound serves as an important model system for studying fundamental concepts in organic chemistry. The defined stereochemistry and electronic properties of the molecule provide a clear platform to investigate the mechanisms of various chemical transformations.

For instance, the reactivity of the double bond is influenced by the electronic effects of both the chlorine atom and the carboxylic acid group. The chlorine atom, being electronegative, can withdraw electron density, while the carboxylic acid group can also exert an electron-withdrawing effect. These electronic factors, combined with the steric environment of the cyclohexene (B86901) ring, dictate the regioselectivity and stereoselectivity of reactions occurring at the double bond.

One notable application of a related compound, 2-chlorocyclohexanecarboxylic acid, is in the production of phthalic anhydride (B1165640). biosynth.com This suggests that the carbon framework of this compound can be manipulated to form aromatic systems, a transformation of significant industrial importance. While the direct use of this compound in this specific process is not detailed, its structural similarity makes it a relevant subject for studying the underlying reaction pathways.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODRKAXSGHOHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403957 | |

| Record name | 2-chlorocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56475-13-9 | |

| Record name | 2-chlorocyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Chlorocyclohex 1 Ene 1 Carboxylic Acid

Historical Perspectives on Cyclohexene (B86901) Carboxylic Acid Synthesis

The development of synthetic routes to cyclohexene carboxylic acids is rooted in fundamental reactions of organic chemistry. Early methods for creating α,β-unsaturated carboxylic acids often involved condensation reactions or the manipulation of multifunctional compounds. For instance, the Perkin reaction, discovered in 1868, and the Knoevenagel condensation from the 1890s, provided pathways to unsaturated acids from aromatic aldehydes and carbonyl compounds with active methylene (B1212753) groups, respectively.

Specifically for cyclic structures, the Diels-Alder reaction, a cornerstone of modern synthesis discovered in 1928, offered a powerful method for constructing the cyclohexene ring system. The reaction between a diene, such as 1,3-butadiene, and a dienophile, like acrylic acid or its esters, directly yields a cyclohexene carboxylic acid derivative. This approach allows for the inherent formation of the core cyclic structure with the carboxylic acid functionality already in place.

Another classical approach involves the manipulation of existing cyclic ketones. The Reformatsky reaction, which utilizes an α-halo ester and a carbonyl compound in the presence of zinc, could be adapted to form β-hydroxy esters from cyclohexanone (B45756), which could then be dehydrated to yield an unsaturated ester. Subsequent hydrolysis would provide the desired cyclohexene carboxylic acid.

The introduction of a halogen atom at the α-position to the carboxyl group, particularly on an unsaturated framework, built upon earlier halogenation studies. The Hell-Volhard-Zelinsky reaction, developed in the 1880s, provided a reliable method for the α-halogenation of carboxylic acids. rsc.org While this reaction typically applies to saturated acids, it laid the groundwork for developing more specialized halogenation techniques for unsaturated systems. These historical methods, while not always directly applicable to the target molecule, established the fundamental principles of ring formation, functional group installation, and halogenation that underpin the more direct modern syntheses.

Established Synthetic Routes to 2-Chlorocyclohex-1-ene-1-carboxylic Acid

The most established and direct synthetic approach to this compound involves a two-step sequence starting from a readily available cyclic ketone. This precursor-driven synthesis is efficient and provides specific access to the desired regioisomer.

Precursor-Driven Synthesis from Defined Starting Materials

The primary synthetic pathway begins with cyclohexanone and proceeds via a formylation/chlorination reaction, followed by an oxidation step.

Step 1: Vilsmeier-Haack Reaction of Cyclohexanone

The first step employs the Vilsmeier-Haack reaction, a versatile method for the formylation and chlorination of activated substrates, including enolizable ketones. chemistrysteps.com Cyclohexanone is treated with a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com This reaction transforms the cyclohexanone into the intermediate, 2-chlorocyclohex-1-ene-1-carboxaldehyde .

Starting Material: Cyclohexanone

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)

Product: 2-chlorocyclohex-1-ene-1-carboxaldehyde

The reaction is highly effective for introducing both a chlorine atom and a formyl group onto the carbon atoms of the original carbonyl group and the adjacent α-carbon, respectively, creating the characteristic α-chloro-α,β-unsaturated aldehyde structure. ijsr.net

Step 2: Oxidation of 2-chlorocyclohex-1-ene-1-carboxaldehyde

The second step involves the oxidation of the aldehyde functional group of the intermediate to a carboxylic acid. This is a standard transformation in organic synthesis, and several robust methods are available. A common and effective method is the Jones oxidation. alfa-chemistry.com The aldehyde is treated with Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. organic-chemistry.orgyoutube.com This powerful oxidizing agent efficiently converts the aldehyde to the final product, This compound , without affecting the chloro-alkene functionality under controlled conditions. organicchemistrytutor.com

Starting Material: 2-chlorocyclohex-1-ene-1-carboxaldehyde

Reagents: Jones Reagent (CrO₃, H₂SO₄, Acetone/H₂O)

Product: this compound

This two-step sequence represents a reliable and regioselective route to the target compound from simple, commercially available precursors.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Cyclohexanone | POCl₃, DMF | 2-chlorocyclohex-1-ene-1-carboxaldehyde | Vilsmeier-Haack |

| 2 | 2-chlorocyclohex-1-ene-1-carboxaldehyde | CrO₃, H₂SO₄, H₂O/Acetone | This compound | Oxidation (Jones) |

Mechanistic Analysis of Reported Synthetic Pathways

Vilsmeier-Haack Reaction Mechanism:

The mechanism of the Vilsmeier-Haack reaction is a well-studied process involving two main stages. chemistrysteps.com

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent elimination of a dichlorophosphate (B8581778) species generates the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org

Reaction with the Ketone: Cyclohexanone, under the reaction conditions, exists in equilibrium with its enol or enolate form. The electron-rich enol attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of dimethylamine (B145610) and subsequent attack of the chloride ion. The process effectively results in the formylation and chlorination at the α- and carbonyl carbons, respectively. A final hydrolysis step during workup yields the 2-chlorocyclohex-1-ene-1-carboxaldehyde. The reaction kinetics can vary depending on the substrate's reactivity. rsc.org

Jones Oxidation Mechanism:

The oxidation of the aldehyde to a carboxylic acid proceeds via a chromate (B82759) ester intermediate. organic-chemistry.org

Hydrate (B1144303) Formation: In the aqueous acidic medium of the Jones reagent, the aldehyde exists in equilibrium with its hydrate form, a geminal diol. youtube.com

Chromate Ester Formation: One of the hydroxyl groups of the hydrate attacks the chromic acid (formed from CrO₃ and H₂SO₄) to form a chromate ester.

Oxidation: A base (water) removes the proton from the carbon that bears the hydroxyl groups. This facilitates an elimination reaction where the C-H bond breaks, a new C=O double bond forms, and the chromium species is reduced (typically from Cr(VI) to Cr(IV)), ultimately leading to the stable Cr(III) ion, which is observed as a green color. alfa-chemistry.comorganicchemistrytutor.com This process converts the hydrate to the carboxylic acid.

Modern Advancements in Halogenated Cycloalkene Synthesis

While the Vilsmeier-Haack route is effective, modern synthetic chemistry continually seeks methods that offer improved efficiency, milder conditions, and greater control over stereochemistry. Research in catalytic halogenation and stereoselective synthesis provides new strategic avenues for producing compounds like this compound.

Catalytic Strategies for Halogenation and Cycloaddition

Modern approaches increasingly rely on catalytic systems to achieve transformations that were previously dependent on stoichiometric and often harsh reagents.

Catalytic Halocyclization: For related structures, catalytic halocyclization reactions have emerged as a powerful tool. These reactions use an electrophilic halogen source (e.g., N-chlorosuccinimide) and a catalyst to induce a cyclization cascade on a suitable unsaturated precursor, such as an alkenoic acid. While this specific reaction would lead to a different substitution pattern, the underlying principle of using a catalyst to control the halogenation and ring-forming step is a key modern strategy.

Photocatalysis: Visible-light photocatalysis has opened new pathways for radical-based reactions under exceptionally mild conditions. Systems using photoredox catalysts can generate halogen radicals from simple sources, which can then engage in addition reactions with alkenes or participate in more complex cyclization reactions, offering a green alternative to traditional methods.

Transition Metal Catalysis: Transition metals, particularly palladium, rhodium, and copper, are central to modern organic synthesis. Catalytic cycles involving these metals can be designed to achieve the dehydrogenation of saturated carboxylic acids to their α,β- or β,γ-unsaturated counterparts. nih.gov Furthermore, catalytic methods for the carboxylation of vinyl halides using carbon dioxide or its surrogates are being developed, which could represent a reverse strategy for synthesizing the target molecule. organic-chemistry.org

Stereoselective and Regioselective Synthesis Considerations

For many applications, controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial. While this compound itself does not have a stereocenter, the principles of stereoselective synthesis are paramount when considering reactions on this scaffold or the synthesis of more complex, substituted analogues.

Asymmetric Halogenation: A significant area of modern research is the development of catalytic asymmetric halogenation reactions. These methods use a chiral catalyst to control the facial selectivity of halogen addition to a prochiral olefin, allowing for the creation of enantioenriched halogenated products. For example, chiral amine catalysts have been used to catalyze the α-halogenation of acyl halides derived from carboxylic acids. sci-hub.se

Enzyme-Catalyzed Reactions: Biocatalysis offers an environmentally friendly and highly selective approach. Engineered enzymes, such as myoglobin-based catalysts, have been developed to perform asymmetric cyclopropanation of halogen-substituted olefins. researchgate.net This highlights the potential for biocatalysis to control the stereochemistry of reactions involving halogenated building blocks.

Regiocontrol in Cycloadditions: In building the core ring structure, modern catalytic methods offer enhanced control over regioselectivity. For instance, rhodium(I)-catalyzed intramolecular cycloadditions of alkynes with cyclobutanones provide a rapid way to construct bridged bicyclic systems with high enantioselectivity, demonstrating the power of catalysis to direct complex ring-forming reactions. nih.gov

These modern strategies, focused on catalysis and stereocontrol, represent the forefront of synthetic chemistry and offer promising future pathways for the efficient and selective synthesis of complex halogenated cycloalkenes.

Optimization Parameters for Synthetic Yield and Purity

The optimization of the synthetic route to this compound is crucial for maximizing product yield and ensuring high purity, which are critical for its subsequent applications. A plausible and efficient synthesis strategy involves a two-step process: the Vilsmeier-Haack reaction of cyclohexanone to produce the intermediate 2-chloro-1-formylcyclohex-1-ene, followed by the oxidation of this aldehyde to the final carboxylic acid. The optimization of each of these steps, as well as the final purification, is discussed below.

Vilsmeier-Haack Reaction Parameters

The Vilsmeier-Haack reaction is a key step in introducing the chloro and formyl groups onto the cyclohexanone ring. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). numberanalytics.comwikipedia.orgorganic-chemistry.org The yield and purity of the resulting 2-chloro-1-formylcyclohex-1-ene are highly dependent on several reaction parameters. numberanalytics.com

Reagent Stoichiometry: The molar ratio of phosphorus oxychloride to N,N-dimethylformamide is a critical factor in the formation of the active Vilsmeier reagent. numberanalytics.com An excess of either reagent can lead to the formation of side products and complicate the purification process. Similarly, the stoichiometry of the Vilsmeier reagent relative to cyclohexanone influences the extent of the reaction.

Temperature Control: The reaction is typically initiated at a low temperature, often around 0-5°C, during the dropwise addition of the reagents to control the initial exothermic reaction. prepchem.com Subsequently, the reaction mixture is heated to reflux for a specific duration to drive the reaction to completion. prepchem.com The optimal temperature profile needs to be carefully maintained to prevent thermal decomposition of the product and minimize the formation of impurities.

Interactive Data Table: Optimization of Vilsmeier-Haack Reaction

| Parameter | Condition | Effect on Yield | Effect on Purity |

| POCl₃:DMF Ratio | Equimolar | Optimal | High |

| Excess POCl₃ | Decreased | Lower | |

| Excess DMF | Decreased | Lower | |

| Temperature | 0-5°C (initial) | Controlled reaction | High |

| Reflux | Drives reaction | Optimal | |

| High Reflux Temp. | Potential degradation | Lower | |

| Reaction Time | Short | Incomplete conversion | - |

| Optimal | High | High | |

| Long | Degradation | Lower | |

| Solvent | Dichloromethane | Good | High |

| Chloroform | Good | High |

Oxidation of Aldehyde to Carboxylic Acid

The second step in the synthesis is the oxidation of the formyl group of 2-chloro-1-formylcyclohex-1-ene to a carboxylic acid. The choice of oxidizing agent and reaction conditions is critical to achieve a high yield of this compound without affecting the chloro-substituted double bond.

Oxidizing Agent: A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids, including potassium permanganate (B83412) (KMnO₄), chromic acid, and milder oxidants like silver oxide (Ag₂O) or hydrogen peroxide (H₂O₂). nih.govorganic-chemistry.org For substrates with sensitive functional groups, such as the chloroalkene moiety in the intermediate, the use of selective and mild oxidizing agents is preferable to prevent unwanted side reactions. The choice of oxidant will significantly impact the chemoselectivity of the reaction.

Reaction Temperature: The oxidation reaction temperature must be carefully controlled. Higher temperatures can accelerate the reaction rate but may also lead to over-oxidation or degradation of the desired product. The optimal temperature will depend on the specific oxidizing agent used.

pH of the Reaction Medium: The pH of the reaction medium can influence the reactivity of the oxidizing agent and the stability of the product. For instance, oxidations with potassium permanganate are often carried out under basic, neutral, or acidic conditions, each leading to different reaction efficiencies and byproducts.

Solvent System: The choice of solvent is important for ensuring the solubility of both the aldehyde intermediate and the oxidizing agent. Aqueous or mixed aqueous-organic solvent systems are commonly used. The solvent can also influence the rate and selectivity of the oxidation process.

Interactive Data Table: Optimization of Aldehyde Oxidation

| Parameter | Condition | Effect on Yield | Effect on Purity |

| Oxidizing Agent | Strong (e.g., KMnO₄) | High | Potential side reactions |

| Mild (e.g., Ag₂O) | Moderate to High | High | |

| Temperature | Low | Slow reaction | High |

| Moderate | Optimal | High | |

| High | Degradation | Lower | |

| pH | Acidic | Varies with oxidant | Can affect stability |

| Neutral | Varies with oxidant | Generally good | |

| Basic | Varies with oxidant | Can affect stability | |

| Solvent | Aqueous | Good | High |

| Mixed Aqueous/Organic | Good | High |

Purification Strategies

The final stage in obtaining high-purity this compound involves the removal of unreacted starting materials, reagents, and any byproducts formed during the synthesis.

Extraction: A common initial purification step for carboxylic acids is acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt. researchgate.net The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid, which can be subsequently extracted back into an organic solvent. researchgate.net This method is effective in removing neutral and basic impurities.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid carboxylic acids. The choice of solvent is critical; the desired compound should be sparingly soluble at low temperatures and highly soluble at higher temperatures. This method is highly effective in removing impurities with different solubility profiles.

Chromatography: For challenging separations or to achieve very high purity, column chromatography can be employed. Silica gel is a common stationary phase, and a suitable eluent system (a mixture of polar and non-polar solvents) is used to separate the target compound from impurities based on their differential adsorption to the silica.

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method, provided the compound is thermally stable. researchgate.net This technique separates compounds based on differences in their boiling points under reduced pressure.

Reactivity Profiles and Mechanistic Investigations of 2 Chlorocyclohex 1 Ene 1 Carboxylic Acid

Electrophilic Transformations of the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in the cyclohexene ring is electron-rich, making it susceptible to attack by electrophiles in addition reactions. libretexts.org The regioselectivity of these additions is influenced by the electronic effects of the substituents on the double bond: the chlorine atom and the carboxylic acid group. Both are electron-withdrawing groups, which can decrease the electron density of the double bond and thus slow down the rate of electrophilic addition compared to an unsubstituted cyclohexene. studyx.aistpeters.co.in

The addition of an electrophile, such as a proton from a hydrohalic acid (HX), to the double bond will proceed via the formation of a carbocation intermediate. wikipedia.org According to Markovnikov's rule, the electrophile (H+) will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of 2-chlorocyclohex-1-ene-1-carboxylic acid, the two carbons of the double bond are C1 (bonded to the carboxylic acid and chlorine) and C2.

Protonation at C2 would lead to a carbocation at C1. This carbocation would be destabilized by the electron-withdrawing inductive effects of both the adjacent chlorine atom and the carboxylic acid group. studyx.ailibretexts.org Conversely, protonation at C1 would place the carbocation at C2. While still influenced by the nearby electron-withdrawing groups, this carbocation is likely to be the more stable of the two. libretexts.org Therefore, the subsequent attack by the nucleophile (X-) would predominantly occur at C1, leading to an "anti-Markovnikov" addition pattern relative to the directing effect of alkyl groups, but consistent with the principle of forming the most stable carbocation intermediate. libretexts.orgorganic-chemistry.org

Table 1: Predicted Major Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product |

| HCl | H+ | Cl- | 1,2-dichlorocyclohexane-1-carboxylic acid |

| HBr | H+ | Br- | 1-bromo-2-chlorocyclohexane-1-carboxylic acid |

| H₂O (in presence of acid catalyst) | H+ | H₂O | 2-chloro-1-hydroxycyclohexane-1-carboxylic acid |

It is important to note that while these predictions are based on established principles of organic chemistry, the actual product distribution would need to be confirmed by experimental data.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, including derivatization and acid-base reactions.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgmasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed. libretexts.orgmasterorganicchemistry.com

Table 2: Fischer Esterification of this compound

| Alcohol | Catalyst | Ester Product |

| Methanol | H₂SO₄ | Methyl 2-chlorocyclohex-1-ene-1-carboxylate |

| Ethanol | H₂SO₄ | Ethyl 2-chlorocyclohex-1-ene-1-carboxylate |

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. organic-chemistry.org Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide. organic-chemistry.org

Table 3: Amidation of this compound

| Amine | Coupling Agent | Amide Product |

| Ammonia | DCC | 2-Chlorocyclohex-1-ene-1-carboxamide |

| Methylamine | DCC | N-methyl-2-chlorocyclohex-1-ene-1-carboxamide |

As a carboxylic acid, this compound is a Brønsted-Lowry acid, meaning it can donate a proton. britannica.com In the presence of a base, it will deprotonate to form a carboxylate salt. The acidity of a carboxylic acid is influenced by the electronic effects of nearby substituents. Electron-withdrawing groups, like the chlorine atom, can stabilize the negative charge of the conjugate base through an inductive effect, thereby increasing the acidity of the carboxylic acid. britannica.com

The reaction with a base, such as sodium hydroxide (B78521), results in the formation of a sodium carboxylate salt. These salts are ionic compounds and often exhibit higher water solubility than the parent carboxylic acid. uu.edu

Table 4: Salt Formation from this compound

| Base | Salt Product |

| Sodium hydroxide (NaOH) | Sodium 2-chlorocyclohex-1-ene-1-carboxylate |

| Potassium hydroxide (KOH) | Potassium 2-chlorocyclohex-1-ene-1-carboxylate |

| Ammonia (NH₃) | Ammonium 2-chlorocyclohex-1-ene-1-carboxylate |

Chemistry of the Vinylic Chlorine Atom

The chlorine atom in this compound is a vinylic halide, meaning it is directly attached to a carbon of a carbon-carbon double bond. Vinylic halides are generally unreactive towards nucleophilic substitution reactions under standard SN1 and SN2 conditions. ucsb.edufiveable.me

An SN2 reaction is disfavored due to the increased steric hindrance of the double bond and the fact that the incoming nucleophile would need to approach through the electron-rich pi system. fiveable.me An SN1 reaction is also unlikely because it would require the formation of a highly unstable vinylic carbocation. ucsb.edu The positive charge on an sp-hybridized carbon is energetically unfavorable.

The vinylic chlorine atom exerts a significant electronic influence on the cyclohexene ring. It has two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the carbon atom to which it is attached through the sigma bond. This is a deactivating effect, making the double bond less nucleophilic and therefore less reactive towards electrophiles. stpeters.co.innumberanalytics.com

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi system of the double bond. This electron-donating resonance effect increases the electron density of the double bond. stpeters.co.in

For halogens, the inductive effect is generally stronger than the resonance effect. stpeters.co.in Therefore, the net effect of the vinylic chlorine is electron withdrawal, which deactivates the double bond towards electrophilic attack. This deactivation, coupled with the electron-withdrawing nature of the carboxylic acid group, makes the double bond of this compound significantly less reactive than that of an unsubstituted cyclohexene. studyx.aistpeters.co.in

Decarboxylation Reactions of Halogenated Carboxylic Acids

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic chemistry. For halogenated carboxylic acids like this compound, this reaction can proceed through various pathways, influenced by thermal, catalytic, or mechanistic factors.

The thermal decarboxylation of α,β-unsaturated carboxylic acids typically requires high temperatures. The mechanism can be influenced by the substitution pattern of the molecule. For instance, some α,β-unsaturated acids may isomerize to a β,γ-unsaturated isomer, which can then undergo decarboxylation through a cyclic, six-membered transition state, akin to the mechanism for β-keto acids. However, the presence of the chloro substituent at the 2-position of this compound may influence the feasibility of such an isomerization.

Catalytic methods can facilitate decarboxylation under milder conditions. Transition metal catalysts, such as those based on copper, silver, or palladium, have been employed for the decarboxylation of various carboxylic acids. These catalysts can operate through different mechanisms, including the formation of metal carboxylate complexes that facilitate the extrusion of CO2. For instance, copper-catalyzed protodecarboxylation in the presence of an acid can be an effective method for some aromatic and unsaturated carboxylic acids.

| Reaction Type | Conditions | Potential Product from this compound |

| Thermal Decarboxylation | High Temperature | 1-Chlorocyclohex-1-ene |

| Catalytic Protodecarboxylation | Metal Catalyst (e.g., Cu, Ag), Acid | 1-Chlorocyclohex-1-ene |

Halodecarboxylation is a process where decarboxylation is accompanied by the installation of a halogen atom. The Hunsdiecker reaction is a classic example, involving the reaction of a silver carboxylate with a halogen. While traditionally applied to saturated carboxylic acids, modifications of this reaction exist for unsaturated systems.

For α,β-unsaturated carboxylic acids, oxidative halodecarboxylation methods have been developed. These reactions often proceed through a radical mechanism or involve the formation of an acyl hypohalite intermediate. The presence of the vinylic chlorine in this compound adds a layer of complexity. The reaction could potentially lead to the formation of a dihalogenated product, although the reactivity of the existing vinylic chloride towards further halogenation would need to be considered. The stereochemistry of the resulting vinyl halide is also a key aspect of these transformations. It has been noted that for some α,β-unsaturated aromatic acids, oxidative bromo-decarboxylation can proceed with good yields and stereospecificity, where (E)-acids yield (E)-haloalkenes.

A plausible general mechanism for oxidative halodecarboxylation involves the initial formation of an acyl hypohalite, which can then undergo homolytic cleavage to form a carboxyl radical. This radical readily loses carbon dioxide to generate a vinylic radical, which is then trapped by a halogen atom.

Advanced Redox-Mediated Transformations

Recent years have witnessed a surge in the development of powerful redox-mediated transformations that can be applied to carboxylic acids, offering novel pathways for functionalization.

The synergy between photoredox catalysis and transition metal catalysis, known as metallaphotoredox catalysis, has enabled a host of new decarboxylative cross-coupling reactions. nih.govprinceton.eduprinceton.edu In this approach, a photocatalyst, upon excitation by visible light, can oxidize a carboxylate to generate a carboxyl radical, which then extrudes CO2 to form an alkyl or vinyl radical. This radical can then engage in a cross-coupling cycle with a transition metal catalyst, typically nickel or copper, to form new carbon-carbon or carbon-heteroatom bonds. nih.govprinceton.eduprinceton.edu

For this compound, this strategy could potentially be used for decarboxylative cross-coupling reactions. The vinylic radical generated after decarboxylation could be coupled with a variety of partners, such as aryl halides, vinyl halides, or other functional groups, depending on the specific catalytic system employed. The merger of photoredox and nickel catalysis has been successfully applied to the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides. nih.govacs.orgprinceton.edu This suggests the possibility of using the vinylic radical derived from this compound in similar transformations.

| Catalytic System | Coupling Partner | Potential Product |

| Photoredox Catalyst + Ni Catalyst | Aryl Halide | 1-Aryl-2-chlorocyclohex-1-ene |

| Photoredox Catalyst + Cu Catalyst | Alkyne | 1-Alkynyl-2-chlorocyclohex-1-ene |

The generation of radicals from carboxylic acids via photoredox catalysis opens up avenues for various radical-mediated functionalization reactions beyond cross-coupling. sioc.ac.cnamanote.com These radicals can participate in addition reactions to alkenes, alkynes, or imines, as well as engage in atom transfer radical addition (ATRA) processes.

In the case of this compound, the vinylic radical formed upon decarboxylation could be trapped by various radical acceptors. For example, it could add to electron-deficient alkenes in a Giese-type reaction. Furthermore, the inherent radical nature of these intermediates could be exploited in cyclization reactions if a suitable radical acceptor is present within the molecule or in an intermolecular fashion. The functionalization of C-H bonds mediated by radicals is another area of active research that could potentially be applied. nih.gov

Synthetic Utility and Derivatives of 2 Chlorocyclohex 1 Ene 1 Carboxylic Acid As a Chemical Building Block

Conversion to Phthalic Anhydride (B1165640) and Related Aromatic Compounds

2-Chlorocyclohex-1-ene-1-carboxylic acid serves as a synthetic precursor for the production of phthalic anhydride, an important industrial chemical. The conversion process involves a series of chemical transformations leading to the formation of the aromatic dicarboxylic acid anhydride. biosynth.com

A proposed reaction mechanism initiates with the formation of an isocyanide intermediate. This intermediate then reacts with benzoic acid to form a benzoyl isocyanide species. Subsequent reaction with acetic acid yields 2-chlorocyclohexanecarboxylic acid. The final step in the sequence is the hydrolysis of this saturated intermediate to afford phthalic anhydride. biosynth.com

While specific industrial-scale conditions for this particular conversion are not widely detailed, the general production of phthalic anhydride from various precursors often involves high temperatures and catalytic processes. For instance, the vapor-phase catalytic oxidation of o-xylene (B151617) or naphthalene (B1677914) is a common industrial method. wikipedia.orgresearchgate.net These processes typically utilize catalysts containing vanadium and titanium oxides at temperatures ranging from 320–470 °C. wikipedia.orgrsc.org Dehydration of phthalic acid to the anhydride is also a key step in many processes, often facilitated by heat treatment in the presence of an aliphatic carboxylic acid like acetic acid. google.com Aromatization of cyclohexene (B86901) derivatives to form aromatic compounds is a known chemical transformation and can be achieved using various reagents and conditions, including brominating agents in the liquid phase. google.com

Table 1: Overview of General Phthalic Anhydride Production Methods

| Starting Material | General Process | Key Conditions |

|---|---|---|

| o-Xylene | Vapor-phase catalytic oxidation | 320–400 °C, Vanadium/Titanium oxide catalyst |

| Naphthalene | Vapor-phase catalytic oxidation | High temperatures, Catalyst |

Precursors for Specialized Organic Syntheses

The unique structural features of this compound, including its cyclic backbone, chlorine substituent, and carboxylic acid functionality, make it a potentially versatile building block for various specialized organic syntheses.

Intermediates for Agrochemical Development

While direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented, the carboxylic acid functional group is a crucial scaffold in the development of many crop protection agents. The presence of a halogenated cyclic structure also offers possibilities for creating molecules with specific biological activities. Carboxylic acid derivatives are known to play a significant role in the three-dimensional structure of active ingredients, enabling optimal binding to target enzymes in pests and weeds. The development of new agrochemicals often involves the synthesis and screening of novel molecules containing diverse functional groups and structural motifs, and halogenated cyclic carboxylic acids represent a class of compounds with potential in this area.

Components in Pharmaceutical and Medicinal Chemistry Research

Cyclohexene derivatives are of considerable interest in pharmaceutical and medicinal chemistry due to their wide range of biological activities. These compounds have been investigated for their potential as antifungal and anticancer agents. researchgate.net The cyclohexene ring system serves as a scaffold for the synthesis of new molecules with potential therapeutic applications.

For instance, various derivatives of cyclohexene carboxylic acid have been synthesized and evaluated for their potent antitumor activities. researchgate.net The synthesis of novel amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has been reported, and these compounds have been assessed for their anti-inflammatory, antiproliferative, and antibacterial properties. mdpi.com The presence of the double bond in the cyclohexene ring was found to enhance the antiproliferative activity of these amidrazone derivatives. mdpi.com

Table 2: Biological Activities of Selected Cyclohexene Derivatives

| Derivative Class | Investigated Biological Activity | Reference |

|---|---|---|

| Cyclohexenone derivatives | Antifungal, Anticancer | researchgate.net |

Monomeric Units for Polymer Applications

The presence of a polymerizable double bond and a reactive carboxylic acid group suggests that this compound could potentially serve as a monomeric unit in the synthesis of functional polymers. Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, including functionalized cyclohexene derivatives, to produce polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.netmdpi.com

The carboxylic acid functionality can be further modified post-polymerization to introduce other chemical groups, thereby tailoring the properties of the resulting polymer for specific applications. For example, ester-functionalized polyolefins have been synthesized via ROMP of alkoxycarbonyl cyclopentene, and the pendent ester groups were subsequently hydrolyzed to carboxylic acid groups. rsc.org While the direct polymerization of this compound is not specifically described, the principles of ROMP and other polymerization techniques for functionalized cyclic monomers suggest its potential in this field.

Building Blocks for Complex Natural Product Synthesis

Carboxylic acids and their derivatives are fundamental building blocks in the synthesis of complex natural products. nih.govresearchgate.netelsevierpure.com The cyclohexene framework is also a common structural motif in many natural products. While there are no specific examples in the surveyed literature of this compound being directly used in the total synthesis of a complex natural product, its structure contains key features that are valuable in synthetic strategies. The combination of a six-membered ring, a double bond, a chlorine atom, and a carboxylic acid offers multiple points for chemical modification and elaboration into more complex molecular architectures. The principles of retrosynthetic analysis often identify simple, functionalized cyclic structures as key starting materials for the construction of intricate natural product skeletons.

Design and Synthesis of Novel Cycloalkenyl Derivatives (e.g., Tetrazolinone Structures)

The reactivity of this compound allows for its use in the design and synthesis of novel cycloalkenyl derivatives with potential applications in various fields of chemistry. One such class of derivatives is tetrazolinones.

While a direct synthesis of a tetrazolinone from this compound is not explicitly detailed, a plausible synthetic route can be proposed based on established chemical transformations. Tetrazolones can be synthesized from acid chlorides and azidotrimethylsilane. rsc.org Therefore, this compound could first be converted to its corresponding acid chloride, for example, by reaction with thionyl chloride. The resulting 2-chlorocyclohex-1-ene-1-carbonyl chloride could then be reacted with an azide (B81097) source, such as sodium azide or azidotrimethylsilane, to form the tetrazolinone derivative.

The synthesis of other novel cycloalkenyl derivatives has been reported. For instance, new acyl derivatives of amidrazones containing the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized through the reaction of N3-substituted amidrazones with 3,4,5,6-tetrahydrophthalic anhydride. mdpi.com

Table 3: Proposed Synthesis of a Tetrazolinone Derivative

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1 | This compound | Thionyl chloride | 2-Chlorocyclohex-1-ene-1-carbonyl chloride |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H NMR spectrum, the protons of the cyclohexene (B86901) ring would exhibit signals in the aliphatic region. The protons on the carbons adjacent to the double bond and the carboxylic acid group would be expected to show complex splitting patterns due to coupling with neighboring protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chlorocyclohex-1-ene-1-carboxylic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Allylic Protons | ~2.2-2.8 | Multiplet |

Note: This table is predictive and not based on experimental data.

A ¹³C NMR spectrum would reveal seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-185 ppm. openstax.org The two sp² hybridized carbons of the double bond would appear in the olefinic region (around 120-140 ppm), with the carbon bearing the chlorine atom being influenced by the halogen's electronegativity. The remaining four sp³ hybridized carbons of the cyclohexene ring would be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165-185 |

| Vinylic Carbon (-C(Cl)=) | 125-140 |

| Vinylic Carbon (-C(COOH)=) | 125-140 |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of C₇H₉ClO₂. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at M+2 having approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the chlorine atom (-Cl, 35/37 Da).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. openstax.org A sharp, strong absorption band would be present around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch. orgchemboulder.com Another characteristic feature would be the C=C stretching vibration of the cyclohexene ring, expected around 1650 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carbonyl) | 1680-1720 | Strong |

| C=C (Alkene) | 1640-1680 | Medium |

Note: This table is based on general spectroscopic principles and not on experimental data for the specific compound.

X-ray Crystallography for Solid-State Structure Determination (If applicable)

If a suitable single crystal of this compound could be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups forming dimers. However, no published crystallographic data for this compound could be located.

Computational and Theoretical Chemistry Investigations of 2 Chlorocyclohex 1 Ene 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. For 2-Chlorocyclohex-1-ene-1-carboxylic acid, methods like Density Functional Theory (DFT) are employed to model its electronic structure. These calculations can predict key energetic and electronic properties.

Key Investigated Parameters:

Heat of Formation: The standard enthalpy change when the molecule is formed from its constituent elements in their standard states.

Ionization Potential: The minimum energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity and electronic stability.

Illustrative Data from DFT Calculations: Below is a table of hypothetical data that could be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) to illustrate the type of information generated.

| Property | Calculated Value | Unit |

| Heat of Formation (gas) | -350.5 | kJ/mol |

| Ionization Potential | 9.2 | eV |

| Electron Affinity | 1.8 | eV |

| Dipole Moment | 3.5 | Debye |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

Note: The data in this table is illustrative and represents typical outputs of quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis of the Cyclohexene (B86901) Ring

The six-membered cyclohexene ring in this compound is not planar and can adopt several conformations. Molecular dynamics (MD) simulations are used to explore these different shapes and their relative stabilities over time.

Simulation Protocol: A typical MD simulation would involve solvating a single this compound molecule in a box of water molecules and running the simulation for several nanoseconds at a constant temperature and pressure (NPT ensemble). Analysis of the resulting trajectory reveals the preferred conformations and the energy barriers for converting between them.

Expected Findings from Conformational Analysis: The analysis would likely show that the half-chair conformation is the most stable, with the substituents (chlorine and carboxylic acid) occupying positions that minimize steric hindrance. The relative populations of different conformers can be calculated from the simulation.

Illustrative Conformational Energy Profile:

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) |

| Half-Chair 1 | 0.0 | ~55° |

| Boat | 5.3 | ~0° |

| Half-Chair 2 | 0.2 | ~-55° |

| Transition State | 10.7 | ~25° |

Note: This table presents exemplary data to illustrate the potential energy differences between conformations that could be determined via MD simulations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.

By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule, a theoretical NMR spectrum can be generated. These calculated shifts are then compared to experimental spectra for validation.

Illustrative Predicted vs. Experimental NMR Chemical Shifts: This table demonstrates how calculated chemical shifts for specific carbon atoms in the ring would be compared against experimental values.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | 130.5 | 129.8 |

| C2 | 135.2 | 134.5 |

| C3 | 25.8 | 26.3 |

| C4 | 22.1 | 22.5 |

| C5 | 24.9 | 25.4 |

| C6 | 30.1 | 30.7 |

| COOH | 170.3 | 169.9 |

Note: The data is for illustrative purposes. The accuracy of the prediction depends on the level of theory, basis set, and inclusion of solvent effects in the calculation.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model chemical reactions involving this compound, such as its synthesis or degradation. This involves mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products.

A key part of this process is locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. Properties like the geometry and vibrational frequencies of the transition state are calculated to confirm its identity.

For instance, modeling the hydrolysis of the chloro group would involve calculating the energies of the reactants, the transition state where a water molecule attacks the carbon atom, and the final products.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate a molecule's structural or computational properties (descriptors) with its chemical reactivity. For a series of related cyclohexene derivatives, a QSRR model could be developed to predict their reactivity based on calculated parameters.

Methodology:

Descriptor Calculation: For a set of similar molecules, quantum chemical calculations are used to generate a variety of descriptors (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation linking these descriptors to an experimentally measured reactivity parameter (e.g., a reaction rate constant).

Validation: The model's predictive power is tested on a separate set of molecules not used in the initial model building.

Such a model could, for example, predict the rate of an elimination reaction for different substituted chlorocyclohexene carboxylic acids based on the calculated charge on the chlorine-bearing carbon atom and the energy of the LUMO.

Environmental Transformations and Bioremediation Contexts of Halogenated Carboxylic Acids

Anaerobic Biotransformation and Dehalogenation Processes

Under anaerobic conditions, the biotransformation of chlorinated organic compounds is primarily driven by reductive processes. clu-in.orgnih.gov For a molecule like 2-Chlorocyclohex-1-ene-1-carboxylic acid, the most probable initial step in its anaerobic degradation is reductive dehalogenation. This process involves the removal of the chlorine atom from the cyclohexene (B86901) ring and its replacement with a hydrogen atom. eurochlor.org This reaction is energetically favorable for many anaerobic microorganisms, which use the chlorinated compound as a terminal electron acceptor in a process known as dehalorespiration. clu-in.orgmdpi.com

The process of reductive dehalogenation can occur through several mechanisms, with hydrogenolysis being the most common for chlorinated alkenes. In hydrogenolysis, the carbon-chlorine bond is cleaved, and a hydrogen atom is substituted, resulting in the formation of a less chlorinated alkene and a chloride ion. eurochlor.org In the case of this compound, this would likely lead to the formation of cyclohex-1-ene-1-carboxylic acid.

Another potential, though less common, transformation for vicinally halogenated alkanes is dichloroelimination, where two adjacent chlorine atoms are removed to form a double bond. However, as this compound is a chlorinated alkene, this pathway is not directly applicable. Dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent saturated carbons to form an alkene, is also not a primary pathway for this already unsaturated compound.

The table below outlines the key anaerobic transformation processes relevant to halogenated organic compounds.

| Transformation Process | Description | Relevance to this compound |

| Reductive Dehalogenation (Hydrogenolysis) | Replacement of a halogen atom with a hydrogen atom. This is a common anaerobic process. eurochlor.org | Highly probable initial step, leading to the formation of cyclohex-1-ene-1-carboxylic acid. |

| Dichloroelimination | Removal of two vicinal halogen atoms to form a double bond. | Not applicable as the compound is not a vicinal dihalide. |

| Dehydrochlorination | Removal of adjacent hydrogen and halogen atoms to form a double bond. | Not a primary pathway for an already unsaturated compound. |

Microbe-Mediated Degradation Pathways

Following the initial dehalogenation, the resulting cyclohex-1-ene-1-carboxylic acid would likely undergo further degradation through pathways established for alicyclic carboxylic acids. nih.gov The anaerobic degradation of such cyclic compounds has been studied in various microorganisms, and a common strategy involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester. nih.govresearchgate.net

For instance, the anaerobic degradation of cyclohexane (B81311) carboxylic acid is known to proceed via its activation to cyclohexanoyl-CoA, followed by dehydrogenation to cyclohex-1-ene-1-carboxyl-CoA. nih.govresearchgate.net Since dehalogenation of this compound would yield cyclohex-1-ene-1-carboxylic acid, the subsequent microbial pathway would likely involve:

Activation: The cyclohex-1-ene-1-carboxylic acid is converted to cyclohex-1-ene-1-carboxyl-CoA.

Ring Cleavage: The cyclic ring of the CoA-activated intermediate is then opened, often through a series of hydration, dehydrogenation, and hydrolytic reactions, to form aliphatic dicarboxylic acid derivatives.

β-Oxidation: The resulting aliphatic intermediates are then typically metabolized through the β-oxidation pathway to yield acetyl-CoA, which can then enter central metabolic pathways for energy production and cell biomass synthesis.

Microorganisms capable of these transformations are found across various phylogenetic groups, including denitrifying bacteria, sulfate-reducing bacteria, and fermentative bacteria. nih.govresearchgate.net Genera such as Geobacter and Rhodopseudomonas have been identified in the anaerobic degradation of cyclic carboxylic acids. nih.gov While specific microorganisms that can degrade this compound have not been isolated, it is plausible that consortia of bacteria, including dehalogenating species (e.g., Dehalococcoides, Dehalobacter) and those capable of cyclic acid degradation, would be involved in its complete mineralization. clu-in.orgnih.gov

A hypothetical degradation pathway is presented below:

Hypothetical Anaerobic Degradation Pathway of this compound

Role of Halogenated Carboxylic Acids as Electron Donors in Bioremediation

In microbial metabolism, the role of a compound as an electron donor or acceptor is determined by its oxidation state. Electron donors are oxidized, releasing electrons, while electron acceptors are reduced, consuming electrons. Halogenated organic compounds, particularly those with a high degree of halogenation, are generally considered to be in a relatively oxidized state. clu-in.org The carbon-halogen bond is electron-deficient, making these compounds favorable electron acceptors in anaerobic environments. nih.gov

The process of reductive dehalogenation, as described in section 7.1, is a clear indication of halogenated compounds acting as electron acceptors. clu-in.orgmdpi.com During this process, the chlorinated compound accepts electrons from an electron donor (such as hydrogen or simple organic acids), and the chlorine atom is removed. clu-in.org This is a fundamental process in the bioremediation strategy known as dehalorespiration, where certain bacteria can conserve energy for growth by using chlorinated compounds as terminal electron acceptors. nih.govnih.gov

Given the presence of the electron-withdrawing chlorine atom, it is highly unlikely that this compound would serve as an electron donor in anaerobic bioremediation. Instead, its role is almost exclusively that of an electron acceptor. The carboxylic acid moiety itself is in a relatively oxidized state, and while the double bond could potentially be oxidized, the presence of the chlorine atom makes the molecule a much more favorable target for reductive processes under anaerobic conditions.

The following table summarizes the typical roles of compounds in anaerobic respiration.

| Compound Class | Typical Role in Anaerobic Respiration | Rationale |

| Simple Organic Acids (e.g., acetate, lactate) | Electron Donor | Readily oxidized to provide electrons for microbial respiration. |

| Hydrogen (H₂) | Electron Donor | A primary electron donor in many anaerobic environments. clu-in.org |

| Halogenated Organic Compounds | Electron Acceptor | The presence of electronegative halogen atoms makes the carbon backbone electron-deficient and susceptible to reduction. nih.gov |

| Nitrate (NO₃⁻), Sulfate (SO₄²⁻), Carbon Dioxide (CO₂) | Electron Acceptor | Common terminal electron acceptors in anaerobic respiration. |

Fate and Transport Mechanisms in Environmental Systems

The environmental fate and transport of this compound will be governed by a combination of its chemical properties and the characteristics of the surrounding environment, such as soil type, water content, pH, and microbial activity. The key processes influencing its distribution include sorption, leaching, volatilization, and degradation.

Sorption and Mobility: The presence of the carboxylic acid group significantly influences the compound's solubility and sorption behavior. At typical environmental pH values (around 5 to 9), the carboxylic acid will be deprotonated, existing as a negatively charged carboxylate anion. This increases its water solubility and reduces its tendency to sorb to organic matter in soil and sediment, which is also often negatively charged. nih.gov Consequently, this compound is expected to be relatively mobile in soil and groundwater systems. However, sorption to mineral surfaces with positive charges, such as iron and aluminum oxides, could occur.

Persistence and Degradation: The persistence of this compound in the environment will be largely determined by the rates of microbial degradation. As discussed, anaerobic conditions are conducive to its reductive dehalogenation and subsequent degradation. eurochlor.orgnih.gov In aerobic environments, the degradation pathways may differ, potentially involving oxidative processes, though highly chlorinated compounds are often more recalcitrant under aerobic conditions. quora.com The presence of the double bond might make it susceptible to oxidative cleavage.

Volatilization: The low vapor pressure expected for a carboxylic acid suggests that volatilization from water and soil surfaces will be a minor transport pathway. The ionic nature of the carboxylate form at most environmental pHs further reduces its tendency to volatilize.

The following table summarizes the expected environmental fate and transport characteristics.

| Process | Expected Behavior for this compound | Rationale |

| Sorption to Soil/Sediment | Low to moderate | The carboxylate form is water-soluble and repelled by negatively charged organic matter, but may sorb to positively charged mineral surfaces. nih.gov |

| Mobility in Water | High | High water solubility of the carboxylate form promotes transport in groundwater and surface water. nih.gov |

| Persistence | Low to moderate under anaerobic conditions; potentially higher under aerobic conditions | Susceptible to anaerobic reductive dehalogenation and subsequent degradation. eurochlor.orgnih.gov Aerobic degradation pathways are less certain. |

| Volatilization | Low | Low vapor pressure and ionic nature of the carboxylate form limit volatilization. |

| Hydrolysis | Likely slow | The C-Cl bond on a vinylic carbon is generally resistant to hydrolysis under typical environmental conditions. nsf.gov |

Emerging Research Directions and Uncharted Territories

Development of Sustainable Synthetic Methodologies

The development of sustainable synthetic methodologies for 2-Chlorocyclohex-1-ene-1-carboxylic acid is a critical first step toward unlocking its broader potential. Current research in organic synthesis increasingly prioritizes green chemistry principles, focusing on minimizing environmental impact and maximizing resource efficiency. Future research endeavors would likely focus on the following areas:

Atom Economy and Waste Minimization: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. Future studies could investigate novel cyclization or halogenation strategies that proceed with high atom economy, thereby reducing the formation of byproducts.

Use of Renewable Feedstocks: A significant goal in sustainable chemistry is the transition from petrochemical-based starting materials to renewable biomass. Research could be directed toward identifying and developing pathways to synthesize the cyclohexene (B86901) core of the target molecule from bio-derived precursors.

Energy-Efficient Synthesis: The exploration of photochemical or electrochemical methods could lead to more energy-efficient syntheses compared to traditional thermally driven reactions. These approaches could potentially offer milder reaction conditions and unique selectivities.

Table 1: Potential Green Chemistry Metrics for Novel Syntheses of this compound

| Metric | Description | Potential Research Goal |

| Atom Economy | The measure of the efficiency of a chemical reaction in converting reactants to products. | Develop a synthetic route with an atom economy exceeding 80%. |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Achieve an E-Factor of less than 5, indicating minimal waste generation. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Target a PMI below 100 to enhance overall process efficiency. |

| Renewable Feedstock Content | The percentage of the final product's mass derived from renewable sources. | Synthesize the molecule with at least 50% of its carbon atoms originating from biomass. |

This table is speculative and presents potential targets for future research, as no specific sustainable synthesis methodologies for this compound have been reported.

Exploration of Novel Catalytic Transformations

The functional groups present in this compound—a vinyl chloride, a carboxylic acid, and a carbon-carbon double bond—offer a rich platform for exploring novel catalytic transformations. Such studies could significantly expand its utility as a versatile chemical intermediate. Key areas for investigation include:

Cross-Coupling Reactions: The vinyl chloride moiety is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions would enable the introduction of a wide array of substituents, leading to the synthesis of complex molecular architectures.

Catalytic Hydrogenation: Selective hydrogenation of the double bond could yield 2-chlorocyclohexanecarboxylic acid, a saturated analogue with different physical and chemical properties. The development of catalysts for stereoselective hydrogenation would be of particular interest.

Decarboxylative Functionalization: Catalytic decarboxylation, potentially coupled with other transformations, could provide a route to functionalized chlorocyclohexenes, which are valuable synthetic intermediates.

Advanced Materials Science Applications

While currently unexploited, the structure of this compound suggests its potential as a monomer or functional building block in materials science. Future research could explore its incorporation into:

Functional Polymers: The carboxylic acid group can be readily converted to an ester or amide, allowing for its polymerization. The presence of the chlorine atom and the double bond could be leveraged for post-polymerization modifications, enabling the tuning of material properties such as flame retardancy, refractive index, or chemical resistance.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality makes it a candidate as an organic linker for the synthesis of novel MOFs. The chlorine substituent could influence the electronic properties of the framework or serve as a site for further functionalization.

Bio-Inspired Synthesis and Biocatalysis

The fields of bio-inspired synthesis and biocatalysis offer environmentally benign and highly selective alternatives to traditional chemical methods. Research in this domain could focus on:

Enzymatic Halogenation and Cyclization: Investigating the possibility of using halogenase and cyclase enzymes to construct the 2-chlorocyclohexene core from a bio-based precursor could lead to a highly sustainable and stereoselective synthesis.

Biocatalytic Derivatization: Enzymes such as lipases or esterases could be employed for the selective transformation of the carboxylic acid group, while other enzymes could potentially act on the double bond or the carbon-chlorine bond under mild conditions.

Elucidation of Complex Reaction Networks

A fundamental understanding of the reactivity of this compound is essential for its application. A known transformation involves its conversion to 2-chlorocyclohexanecarboxylic acid as an intermediate in the synthesis of phthalic anhydride (B1165640). biosynth.com A deeper investigation into the mechanisms of this and other potential reactions is warranted. Computational modeling, coupled with experimental studies, could be employed to map out complex reaction networks, identify key intermediates and transition states, and predict the formation of potential byproducts. This knowledge would be invaluable for optimizing reaction conditions and designing novel synthetic applications for this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chlorocyclohex-1-ene-1-carboxylic acid in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks, as chlorinated compounds often release volatile byproducts .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Chlorocyclohexane derivatives (e.g., C₆H₁₁Cl) can cause skin/eye irritation, necessitating strict PPE compliance .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes. Seek medical attention if symptoms persist .

Q. How can researchers synthesize this compound, and what are common pitfalls?

- Methodological Answer :

- Synthetic Route : Chlorination of cyclohexene derivatives via electrophilic addition (e.g., using Cl₂ or SOCl₂) followed by carboxylation. A similar approach is used for methyl 1-cyclohexene-1-carboxylate synthesis via oxidative cycloaddition .

- Pitfalls :

- Regioselectivity : Ensure precise temperature control (−10°C to 0°C) to avoid multiple chlorination products.

- Acid Sensitivity : The cyclohexene ring may undergo undesired rearrangements; use anhydrous conditions and inert atmospheres (N₂/Ar) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the presence of the chloro and carboxylic acid groups. Compare shifts to analogous compounds like 3-cyclohexene-1-carboxylic acid (δ ~5.6 ppm for alkene protons) .

- IR : Look for C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹) .

- Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular ion [M+H]⁺. For example, methyl 1-cyclohexene-1-carboxylate has a molecular ion at m/z 140.0837 .

Advanced Research Questions

Q. How does the electron-withdrawing chloro group influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer :

- Theoretical Analysis : The chloro group increases the dienophile’s electrophilicity by destabilizing the cyclohexene π-system. Computational studies (e.g., DFT) can quantify this effect using electron density maps .

- Experimental Validation : Compare reaction rates with non-chlorinated analogs. For example, 3-cyclohexene-1-carboxylic acid shows slower cycloaddition kinetics than its chlorinated derivative under identical conditions .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer :

- Controlled Studies : Perform thermogravimetric analysis (TGA) under varying atmospheres (O₂ vs. N₂). Chlorocyclohexane derivatives decompose at ~200°C in air due to oxidative pathways .

- Kinetic Modeling : Use Arrhenius plots to compare degradation rates. For instance, cyclohexene-carboxylic acids exhibit activation energies (Eₐ) of 80–120 kJ/mol, depending on substituents .

Q. What computational strategies are effective for predicting the compound’s aqueous solubility and pKa?

- Methodological Answer :

- Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solvation free energy. Similar studies on 4-aminocyclopentene-carboxylic acid show deviations <10% from experimental data .

- pKa Estimation : Apply QSPR (Quantitative Structure-Property Relationship) models. The carboxylic acid group typically has a pKa ~4.5–5.0, but chloro substitution lowers it by 0.3–0.5 units due to inductive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.